2-(alpha-Methyl-m-trifluoromethylphenethylamino)-N-(2-pyridyl)acetamide
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Overview
Description
2-(alpha-Methyl-m-trifluoromethylphenethylamino)-N-(2-pyridyl)acetamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a trifluoromethyl group, a pyridyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(alpha-Methyl-m-trifluoromethylphenethylamino)-N-(2-pyridyl)acetamide typically involves the following steps:
Formation of the alpha-Methyl-m-trifluoromethylphenethylamine: This can be achieved through a Friedel-Crafts alkylation reaction, where a trifluoromethylbenzene derivative is alkylated with an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Coupling with 2-Pyridylacetic Acid: The alpha-Methyl-m-trifluoromethylphenethylamine is then coupled with 2-pyridylacetic acid using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the desired acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(alpha-Methyl-m-trifluoromethylphenethylamino)-N-(2-pyridyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl or phenethylamine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(alpha-Methyl-m-trifluoromethylphenethylamino)-N-(2-pyridyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(alpha-Methylphenethylamino)-N-(2-pyridyl)acetamide: Lacks the trifluoromethyl group.
2-(alpha-Methyl-m-trifluoromethylphenethylamino)-N-(2-pyridyl)propionamide: Has a propionamide instead of an acetamide moiety.
Uniqueness
The presence of the trifluoromethyl group in 2-(alpha-Methyl-m-trifluoromethylphenethylamino)-N-(2-pyridyl)acetamide imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can influence its reactivity and biological activity.
Properties
CAS No. |
73623-27-5 |
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Molecular Formula |
C17H18F3N3O |
Molecular Weight |
337.34 g/mol |
IUPAC Name |
N-pyridin-2-yl-2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]acetamide |
InChI |
InChI=1S/C17H18F3N3O/c1-12(9-13-5-4-6-14(10-13)17(18,19)20)22-11-16(24)23-15-7-2-3-8-21-15/h2-8,10,12,22H,9,11H2,1H3,(H,21,23,24) |
InChI Key |
YDERJTDGBHAYKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCC(=O)NC2=CC=CC=N2 |
Origin of Product |
United States |
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